molecular formula C12H8S B1357011 Dibenzothiophene-d8 CAS No. 33262-29-2

Dibenzothiophene-d8

Cat. No. B1357011
CAS RN: 33262-29-2
M. Wt: 192.31 g/mol
InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N
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Patent
US08652653B2

Procedure details

Dibenzothiophene (15 g, 79.9 mmol) was dissolved in 1.5 L chloroform. To the solution, bromine (12.76 g, 79.9 mmol) was added dropwise. The reaction mixture was vigorously stirring for 2 days at room temperature and then treated with sodium sulfite water solution. The organic phase was evaporated to give a white solid which has 48% unreacted dibenzothiophene, 50% 2-bromodibenbzothiophene and less 2% 2,8-dibromodibenzothiophene based on GC-MS and HPLC results. The mixture was repeatedly recrystallized with ethyl acetate to get pure 2-bromodibenzothiophene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Name
sodium sulfite water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-bromodibenbzothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2C3C=CC=CC=3SC=2C=CC=1.BrBr.O.S([O-])([O-])=O.[Na+].[Na+].Br[C:24]1[CH:37]=[CH:36][C:27]2[S:28][C:29]3[CH:34]=[CH:33][C:32]([Br:35])=[CH:31][C:30]=3[C:26]=2[CH:25]=1>C(Cl)(Cl)Cl>[Br:35][C:32]1[CH:33]=[CH:34][C:29]2[S:28][C:27]3[CH:36]=[CH:37][CH:24]=[CH:25][C:26]=3[C:30]=2[CH:31]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12.76 g
Type
reactant
Smiles
BrBr
Step Three
Name
sodium sulfite water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3
Step Five
Name
2-bromodibenbzothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(SC3=C2C=C(C=C3)Br)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirring for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
The mixture was repeatedly recrystallized with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC2=C(SC3=C2C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.